molecular formula C12H11NOS B183011 (Phenylsulfonimidoyl)benzene CAS No. 22731-83-5

(Phenylsulfonimidoyl)benzene

Cat. No.: B183011
CAS No.: 22731-83-5
M. Wt: 217.29 g/mol
InChI Key: KNPJTNDEHOFWKA-UHFFFAOYSA-N
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Description

(Phenylsulfonimidoyl)benzene is an organic compound characterized by the presence of a sulfonimidoyl group attached to a benzene ring

Scientific Research Applications

(Phenylsulfonimidoyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

Benzene is known to cause central nervous system damage acutely and bone marrow damage chronically and is carcinogenic . Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts .

Future Directions

Research in the field of benzene and sulfonamides is ongoing. For instance, single-atom catalysts have recently emerged as a new type of potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . Also, there is a growing interest in phenol synthesis by one-pot oxidation of benzene due to the enormous energy consumption of the three-step cumene method in the industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Phenylsulfonimidoyl)benzene typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently oxidized to yield the desired sulfonimidoyl compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Phenylsulfonimidoyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfonimidoyl group can be further oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the sulfonimidoyl group can yield sulfonamide or sulfinamide derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamide or sulfinamide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Comparison with Similar Compounds

    Benzenesulfonamide: Contains a sulfonamide group instead of a sulfonimidoyl group.

    Benzenesulfonyl chloride: A precursor in the synthesis of (Phenylsulfonimidoyl)benzene.

    Sulfanilamide: A sulfonamide derivative with antimicrobial properties.

Uniqueness: this compound is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to other sulfonyl or sulfonamide derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

imino-oxo-diphenyl-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJTNDEHOFWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177267
Record name (Phenylsulfonimidoyl)benzene
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Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22731-83-5
Record name (Phenylsulfonimidoyl)benzene
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Record name 22731-83-5
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Record name (Phenylsulfonimidoyl)benzene
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Record name (diphenylimino-lambda6-sulfanyl)one
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Record name (Phenylsulfonimidoyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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